cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene
Description
Properties
IUPAC Name |
cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.C8H8.C6H12O.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6;5-3-1-2-4(6)7-3;1-3(2)4/h3-8H,1-2H3;2-7H,1H2;6-7H,1-5H2;1-2H;3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDHZWJCVZUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1.CC(C)O.C=CC1=CC=CC=C1.C1CCC(CC1)O.C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160611-51-8 | |
| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160611-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polymer of ethenylbenzene, 2,5-furandione, 1-methylethylbenzene, partial cyclohexyl-1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene typically involves the copolymerization of styrene and maleic anhydride. The reaction is carried out under controlled conditions to ensure the desired copolymer composition. The resulting copolymer is then partially esterified with cyclohexanol and isopropanol to convert some of the acid groups into ester groups. The cumene termination is achieved by reacting the copolymer with cumene .
Industrial Production Methods
In industrial settings, the production of this copolymer involves large-scale polymerization reactors where styrene and maleic anhydride are copolymerized. The partial esterification and cumene termination are carried out in subsequent steps, often using continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Cumene (Isopropylbenzene)
Cumene is a key intermediate in phenol and acetone production via the cumene process , which involves two major reactions:
Oxidation to Cumene Hydroperoxide
Cumene reacts with oxygen under radical chain conditions:
-
Conditions : 5 atm pressure, 80–120°C, phosphoric acid or zeolite catalysts .
-
Mechanism : Tertiary benzylic hydrogen abstraction forms a cumene radical, which reacts with oxygen to form CHP .
Acid-Catalyzed Rearrangement (Hock Rearrangement)
CHP decomposes in acidic media to phenol and acetone:
Table 1: Cumene Reaction Parameters
| Reaction Type | Conditions | Catalysts | Yield/Conversion |
|---|---|---|---|
| Oxidation | 80–120°C, 5 atm O₂ | Zeolites, H₃PO₄ | 70–75% cumene |
| Hock Rearrangement | 50–90°C, acidic medium | H₂SO₄, bentonite clay | >90% CHP conversion |
Key Findings :
-
Cumene hydroperoxide decomposition is highly exothermic and requires careful thermal management to prevent runaway reactions .
-
Transalkylation of diisopropylbenzene (DIPB) with benzene improves cumene yields (up to 90%) .
Cyclohexanol
Cyclohexanol undergoes dehydration and oxidation as primary reactions:
Dehydration to Cyclohexene
-
Mechanism : Protonation of the hydroxyl group, followed by E2 elimination or carbocation-mediated pathways .
Oxidation to Cyclohexanone
Table 2: Cyclohexanol Reaction Parameters
Key Findings :
-
High-temperature water (HTW) promotes cyclohexanol dehydration via an E2 mechanism without added acid .
-
Cyclohexanol alkylates phenol via carbocation intermediates in zeolite-catalyzed reactions .
Furan-2,5-Dione (Maleic Anhydride)
No relevant data on furan-2,5-dione reactions was found in the provided sources.
Propan-2-ol (Isopropyl Alcohol)
No specific reaction data for propan-2-ol was identified in the reviewed sources.
Styrene
Styrene reactions were not addressed in the provided research materials.
Scientific Research Applications
Cumene
Overview
Cumene (isopropylbenzene) is primarily used as an intermediate in the production of phenol and acetone through the cumene process. It is also involved in the synthesis of other compounds such as styrene and α-methylstyrene.
Applications
- Chemical Manufacturing : Cumene accounts for 95% of its usage as a precursor for phenol and acetone production. It is also utilized in producing detergents, di-isopropylbenzene, and various resins .
- Solvent : It serves as a solvent in paints, enamels, and lacquers due to its ability to dissolve fats and resins .
- Catalyst : In resin production, cumene acts as a catalyst for acrylic and polyester-type resins .
Case Studies
- A study on inhalation exposure to cumene in mice revealed dose-related increases in tumor incidences, indicating potential carcinogenic effects . This highlights the need for careful handling in industrial applications.
Cyclohexanol
Overview
Cyclohexanol is a colorless liquid with a distinctive detergent-like odor. It is primarily used as a solvent and as an intermediate in the production of nylon.
Applications
- Nylon Production : Cyclohexanol is crucial in synthesizing caprolactam, which is used to produce nylon 6 .
- Solvent : It serves as a solvent for coatings, adhesives, and other industrial applications .
- Chemical Intermediate : It is used to produce various chemicals such as cyclohexanone and phenol .
Furan-2,5-Dione
Overview
Furan-2,5-dione (maleic anhydride) is an important compound in organic synthesis with significant applications in polymer chemistry.
Applications
- Polymer Production : Furan-2,5-dione is used to produce unsaturated polyesters and other polymers. Its reactivity allows it to participate in various polymerization processes.
- Chemical Synthesis : It serves as a building block for synthesizing pharmaceuticals and agrochemicals due to its electrophilic properties.
Propan-2-Ol
Overview
Propan-2-ol (isopropyl alcohol) is a common solvent and disinfectant with widespread use in both industrial and household products.
Applications
- Solvent : It is widely used as a solvent for oils, resins, and other substances in the chemical industry .
- Antiseptic Agent : Due to its antibacterial properties, propan-2-ol is commonly used in hand sanitizers and disinfectants .
Styrene
Overview
Styrene is an aromatic monomer primarily used in producing polystyrene plastics.
Applications
- Plastic Production : Styrene is essential for manufacturing polystyrene and styrene-acrylonitrile copolymers, which are utilized in packaging materials, insulation, and automotive parts .
- Resin Production : It is also used in producing synthetic rubber and other resins .
Comparative Table of Applications
| Compound | Primary Application | Secondary Applications |
|---|---|---|
| Cumene | Phenol & Acetone Production | Solvent for paints; catalyst for resins |
| Cyclohexanol | Nylon Production | Solvent; intermediate for various chemicals |
| Furan-2,5-Dione | Polymer Production | Building block for pharmaceuticals |
| Propan-2-Ol | Solvent | Antiseptic agent |
| Styrene | Polystyrene Production | Synthetic rubber; various resins |
Mechanism of Action
The mechanism of action of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene involves its ability to interact with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions enable the copolymer to stabilize emulsions, disperse pigments, and form stable films .
Comparison with Similar Compounds
Cumene (Isopropylbenzene)
Cumene (C₉H₁₂) is an aromatic hydrocarbon produced via the alkylation of benzene with propylene . It is a key intermediate in the cumene process, yielding phenol and acetone . Cumene is also a volatile organic compound (VOC) emitted during industrial processes like composite curing .
Cyclohexanol
Cyclohexanol (C₆H₁₁OH) is a cyclic alcohol synthesized via the oxidation of cyclohexane, often using boron catalysts . It serves as a precursor to cyclohexanone, which is critical in nylon production .
Furan-2,5-dione (Maleic Anhydride)
Furan-2,5-dione (C₄H₂O₃) is a cyclic anhydride used in polymer synthesis, such as styrene-maleic anhydride copolymers . Derivatives like 3-isobutyl-4-aryl-furan-2,5-dione exhibit bioactivity .
Propan-2-ol (Isopropyl Alcohol)
Propan-2-ol (C₃H₇OH) is a secondary alcohol widely used as a solvent and disinfectant. It is a byproduct of catalytic cracking processes and decomposes over acidic catalysts like zeolites .
Styrene
Styrene (C₈H₈) is a vinyl aromatic hydrocarbon produced via ethylbenzene dehydrogenation . It is a monomer for polystyrene and acrylonitrile butadiene styrene (ABS) resins . Styrene is a major VOC and hazardous air pollutant (HAP) emitted during plastic manufacturing .
Comparison with Similar Compounds
Cumene vs. Ethylbenzene and Toluene
Key Findings :
Cyclohexanol vs. Cyclohexanone and Menthol
Key Findings :
- Cyclohexanol’s oxidation to cyclohexanone is critical in the nylon-6,6 supply chain .
Furan-2,5-dione vs. Phthalic Anhydride
Key Findings :
Propan-2-ol vs. Ethanol and Methanol
Key Findings :
- Propan-2-ol decomposes efficiently over natural mordenite and clinoptilolite zeolites, indicating accessible acid sites .
Styrene vs. α-Methylstyrene and Vinyl Chloride
Key Findings :
- Styrene emissions exceed other VOCs like cumene and acetophenone during trenchless construction .
- α-Methylstyrene is used to characterize catalyst acid strength due to structural similarity to styrene oligomers .
Data Tables
Biological Activity
This article explores the biological activities of five organic compounds: cumene , cyclohexanol , furan-2,5-dione , propan-2-ol , and styrene . Each compound has unique properties and applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This analysis will include data tables, case studies, and detailed research findings to provide a comprehensive overview.
Overview of Compounds
| Compound | Chemical Structure | Molecular Weight (g/mol) |
|---|---|---|
| Cumene | C₉H₁₂ | 120.19 |
| Cyclohexanol | C₆H₁₂O | 100.16 |
| Furan-2,5-dione | C₄H₂O₂ | 86.06 |
| Propan-2-ol | C₃H₈O | 60.10 |
| Styrene | C₈H₈ | 104.15 |
1. Cumene
Cumene is primarily known for its role in the production of phenol and acetone. Research indicates that cumene exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli at certain concentrations . Additionally, cumene has been investigated for its potential use in phytoremediation to remove organic contaminants from soil and water .
2. Cyclohexanol
Cyclohexanol is a versatile compound used in the synthesis of nylon and as a solvent. Its biological activity includes antioxidant properties , which can protect cells from oxidative stress. A study highlighted its ability to scavenge free radicals effectively . Furthermore, cyclohexanol has shown potential in anti-inflammatory applications , suggesting it could be beneficial in treating conditions like arthritis .
3. Furan-2,5-dione
Furan-2,5-dione (also known as maleic anhydride) is recognized for its role in organic synthesis and as a building block for various pharmaceuticals. It exhibits cytotoxic activity against cancer cell lines, making it a candidate for further research in cancer therapy . Additionally, furan-2,5-dione has been studied for its potential as an herbicide , effectively controlling weed growth by disrupting their metabolic processes .
4. Propan-2-ol
Propan-2-ol (isopropyl alcohol) is widely used as a disinfectant and solvent. Its biological activity includes significant antimicrobial effects , making it effective against bacteria and viruses . Moreover, propan-2-ol has been explored for its role in enhancing the efficacy of certain drugs through improved solubility and absorption rates .
5. Styrene
Styrene is primarily known for its use in producing polystyrene plastics but also possesses notable biological activities. Research indicates that styrene can induce genotoxic effects in mammalian cells, raising concerns regarding its safety as an industrial chemical . However, styrene derivatives have been investigated for their potential therapeutic applications in drug development due to their ability to interact with biological targets effectively .
Case Studies
- Cumene Phytoremediation Study
- Cyclohexanol Antioxidant Properties
- Furan-2,5-dione as an Herbicide
Q & A
Q. Cumene: What experimental methods optimize phenol synthesis via the cumene process while minimizing α-methyl styrene (AMS) formation?
- Methodology : Use a two-step catalytic system: (i) auto-oxidation of cumene to cumene hydroperoxide (CHP) at 90–110°C with air, and (ii) CHP cleavage over solid acid catalysts (e.g., sulfonic acid resins) at 60–80°C. AMS formation occurs via dehydration of dimethyl benzyl alcohol; suppress this by maintaining low water content (<0.5 wt%) and recycling AMS through selective hydrogenation (Pd or Pt catalysts) to regenerate cumene .
- Key Data : AMS selectivity increases above 110°C (3–5% yield at 100°C vs. 12% at 130°C) .
Q. Styrene: How does phenyl-acetylene (PA) contamination affect styrene polymerization, and what purification techniques are effective?
- Methodology : PA inhibits chain propagation in free-radical polymerization. Use selective hydrogenation (e.g., Lindlar catalyst) to convert PA to styrene while avoiding styrene saturation to ethylbenzene. Monitor PA levels via GC-FID; limit PA to <50 ppm for polystyrene synthesis .
- Key Data : PA hydrogenation achieves >99% conversion at 50°C with 0.1% Pd/C catalyst .
Q. Cyclohexanol: What are the mechanistic differences between cyclohexane autoxidation and boric acid-assisted oxidation for cyclohexanol synthesis?
- Methodology :
- Autoxidation: Non-catalytic, radical-chain mechanism at 150–160°C, yielding cyclohexanol/cyclohexanone (KA oil, 4:1 ratio). Use AIBN as initiator to accelerate initiation .
- Boric acid process: Boric acid traps cyclohexyl hydroperoxide, shifting selectivity to cyclohexanol (80% yield). Requires post-reaction hydrolysis .
- Key Data : Boric acid reduces ketone formation by 60% compared to autoxidation .
Q. Propan-2-ol: How does dehydrogenation to acetone compare with the cumene process in terms of catalyst stability?
Q. Furan-2,5-dione: What initiation mechanisms dominate in styrene–maleic anhydride copolymerization with cumene as solvent?
- Methodology : Cumene acts as a hydrogen donor in free-radical initiation. Use ESR to detect cumene-derived radicals. Inhibit with DPPH to confirm radical pathway; equimolar copolymer forms via alternating charge-transfer complex .
Advanced Research Questions
Q. Cumene: How do competing reactions between 2-phenyl-2-propanol dehydration and CHP decomposition influence phenol yield?
- Methodology : Co-feed 2-phenyl-2-propanol (PP) and CHP over montmorillonite catalysts. Use in-situ FTIR to track PP dehydration (to AMS) vs. PP–CHP coupling (to dicumyl peroxide). Water from PP dehydration poisons acid sites, reducing CHP decomposition rate by 40% .
- Data Contradiction : PP alone dehydrates rapidly, but with CHP, coupling dominates. Resolve via kinetic modeling: PP–CHP reaction rate constant (k₁ = 0.15 min⁻¹) exceeds PP dehydration (k₂ = 0.05 min⁻¹) .
Q. Styrene: What catalytic strategies mitigate ethylbenzene dehydrogenation equilibrium limitations in styrene synthesis?
Q. Cyclohexanol: How does water concentration affect selectivity in cyclohexane autoxidation?
Q. Propan-2-ol: Can spectroscopic methods differentiate surface intermediates during acetone synthesis over ZnOx vs. Cu?
Q. Furan-2,5-dione: How do solvent polarity and H-donor strength influence copolymer composition in styrene–maleic anhydride systems?
- Methodology : Compare cumene (low polarity, strong H-donor) vs. acetonitrile (high polarity, weak H-donor). Use MALDI-TOF to analyze copolymer sequences. Cumene increases alternation (90% alternating units) due to enhanced charge-transfer complex stability .
Data Contradictions and Resolution Strategies
Q. CHP Decomposition Pathways in Cumene Processes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
